3-sec-butoxy-N-(2-furylmethyl)benzamide
Description
3-sec-Butoxy-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a 3-sec-butoxy substituent on the benzoyl ring and an N-(2-furylmethyl) group. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-butan-2-yloxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H19NO3/c1-3-12(2)20-14-7-4-6-13(10-14)16(18)17-11-15-8-5-9-19-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
InChI Key |
OIOUBGWJVMJCKH-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Positional Isomers
- 4-Butoxy-N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide (): This compound features a butoxy group at the 4-position of the benzamide ring instead of the 3-sec-butoxy group. The benzimidazole moiety in this compound enhances antitumor activity, unlike the furylmethyl group in the target compound, which may prioritize different biological pathways.
- The addition of a piperidinyl-thiocarbamoyl group introduces conformational rigidity, contrasting with the flexible sec-butoxy chain .
b) Furylmethyl vs. Other N-Substituents
- This compound’s safety data sheet (SDS) highlights hazards such as respiratory irritation, suggesting that chloro substituents may increase toxicity compared to alkoxy groups .
- N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]acetamide (): The tetraazolyl group in this analog enhances metabolic stability and metal-binding capacity, whereas the sec-butoxy group in the target compound may improve membrane permeability due to its lipophilicity .
a) Antimicrobial Activity
- Benzamide Derivatives with MIC Values ():
Benzamide analogs like N-(thiazol-2-yl)benzamide exhibit potent activity against Bacillus subtilis (MIC = 2.81 μM) and Staphylococcus aureus (MIC = 2.35 μM). The sec-butoxy and furylmethyl groups in the target compound may similarly enhance antimicrobial efficacy, though specific MIC data are unavailable .
b) Anticancer Potential
- Olaparib-Based Benzamide Derivatives ():
Dual PARP/HDAC inhibitors, such as olaparib analogs, show synergistic effects in triple-negative breast cancer. The sec-butoxy group in this compound could modulate HDAC inhibition by interacting with zinc-binding domains, akin to hydroxamic acid derivatives .
Structural and Spectral Characterization
- X-ray and NMR Analysis ():
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray crystallography, confirming its bidentate directing capability. For this compound, similar analyses would reveal the torsional angles between the sec-butoxy and furylmethyl groups, impacting molecular packing and solubility .
Data Tables
Table 1: Comparison of Key Benzamide Derivatives
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Polarity | Steric Bulk | Example Compound | Impact on Solubility |
|---|---|---|---|---|
| 3-sec-Butoxy | Low | High | Target compound | Decreases |
| 4-Butoxy | Low | Moderate | 4-Butoxy-benzimidazolyl derivative | Moderate |
| 3-Fluoro | Moderate | Low | 3-Fluoro-piperidinyl benzamide | Increases |
| N-(2-Furylmethyl) | Moderate | Moderate | 3-Amino-4-chloro analog | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
